molecular formula C24H20N2O B5551798 1-Benzyl-3-naphthalen-2-yl-1-phenylurea

1-Benzyl-3-naphthalen-2-yl-1-phenylurea

Cat. No.: B5551798
M. Wt: 352.4 g/mol
InChI Key: DFQDXWHNAIRWOP-UHFFFAOYSA-N
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Description

1-Benzyl-3-naphthalen-2-yl-1-phenylurea is a substituted urea derivative characterized by a central urea core (NH–CO–NH) functionalized with a benzyl group, a naphthalen-2-yl group, and a phenyl substituent. This compound belongs to the arylurea family, which is known for diverse applications in medicinal chemistry, material science, and crystallography due to its hydrogen-bonding capacity and aromatic stacking interactions .

Properties

IUPAC Name

1-benzyl-3-naphthalen-2-yl-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O/c27-24(25-22-16-15-20-11-7-8-12-21(20)17-22)26(23-13-5-2-6-14-23)18-19-9-3-1-4-10-19/h1-17H,18H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQDXWHNAIRWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)NC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-naphthalen-2-yl-1-phenylurea typically involves the reaction of benzyl isocyanate with naphthalen-2-ylamine and phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-naphthalen-2-yl-1-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzyl, naphthalen-2-yl, or phenylurea moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1. NK1 Receptor Antagonism

One of the prominent applications of 1-benzyl-3-naphthalen-2-yl-1-phenylurea is its role as a potent antagonist of the human NK1 tachykinin receptor . This receptor is implicated in pain pathways, making this compound a candidate for oral analgesic therapies in chronic pain management. Studies have shown that modifications to the compound can enhance its affinity for the NK1 receptor, leading to promising results in pain relief models .

1.2. Cancer Therapeutics

Research indicates that derivatives of phenylurea compounds, including this compound, exhibit antitumor properties . These compounds can influence cancer cell proliferation and apoptosis through various mechanisms, potentially serving as leads for new cancer treatments .

Insecticidal Activity

2.1. Synthesis and Efficacy

A series of studies have demonstrated that phenylurea derivatives possess significant insecticidal activity against various pest species. For instance, novel phenylurea compounds were synthesized and tested against larvae of Spodoptera exigua, Plutella xyllostella, and other agricultural pests at concentrations as low as 10 mg/L. Results showed that many derivatives exhibited higher insecticidal activity compared to standard references like tebufenozide and chlorbenzuron .

CompoundTarget PestMortality Rate (%)Reference
3bS. exigua>90%
4gH. armigera100%
4eP. rapae>90%

Agricultural Applications

3.1. Growth Stimulation

Some derivatives of phenylurea have been investigated for their growth-stimulating properties in plants, particularly in maize seeds. These compounds can enhance seed germination and growth rates, indicating potential use as agricultural growth regulators .

Structural Characterization and Computational Studies

The structural characterization of this compound has been conducted using various spectroscopic techniques including NMR , FTIR , and computational methods such as Density Functional Theory (DFT) . These studies help elucidate the compound's conformational preferences and electronic properties, which are crucial for understanding its biological activities .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-naphthalen-2-yl-1-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Benzyl-1-methyl-3-phenylurea

  • Structure : Replaces the naphthalen-2-yl group with a methyl substituent.
  • Molecular Formula : C₁₅H₁₆N₂O (vs. C₂₃H₁₈N₂O for the target compound, estimated).
  • Hydrogen Bonding: Both compounds retain urea’s NH groups for hydrogen bonding, but the naphthalene moiety may introduce steric hindrance, affecting molecular packing in crystals .
  • Applications : Methyl-substituted analogs are often explored for their simplicity in synthetic routes and as intermediates in drug discovery .

1-Benzoyl-3-(naphthalen-1-yl)thiourea

  • Structure : Substitutes the urea oxygen with sulfur (thiourea) and replaces the benzyl group with a benzoyl moiety.
  • Molecular Formula : C₁₈H₁₄N₂OS.
  • Electronic Effects: The benzoyl group introduces electron-withdrawing character, contrasting with the electron-donating benzyl group in the target compound .
  • Applications : Thiourea derivatives are studied for their metal-chelating properties and antimicrobial activity .

1-[2-((1-Benzyl-2-methyl-1H-indol-3-yl)sulfonyl)ethyl]-3-phenylurea

  • Structure : Incorporates a sulfonated indole moiety alongside the phenylurea group.
  • Molecular Formula : C₂₆H₂₄N₄O₃S.
  • Key Differences :
    • Bulkiness : The indole-sulfonyl group increases steric bulk, likely reducing membrane permeability compared to the naphthalen-2-yl-substituted target compound.
    • Bioactivity : Sulfonamide groups are associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting divergent pharmacological targets .

Structural and Functional Data Comparison

Property 1-Benzyl-3-naphthalen-2-yl-1-phenylurea 1-Benzyl-1-methyl-3-phenylurea 1-Benzoyl-3-(naphthalen-1-yl)thiourea
Molecular Weight ~330.4 (estimated) 240.31 306.38
Aromatic Groups Benzyl, phenyl, naphthalen-2-yl Benzyl, phenyl, methyl Benzoyl, naphthalen-1-yl
Hydrogen-Bond Donors 2 (urea NH) 2 (urea NH) 1 (thiourea NH)
Crystallinity Likely high (π-π stacking) Moderate (smaller substituents) Moderate (thiourea flexibility)
Potential Applications Material science, kinase inhibitors Drug intermediates Metal chelation, antimicrobial agents

Research Implications and Gaps

  • Synthetic Routes : Microwave-assisted synthesis (as in ) could optimize the target compound’s yield, given the naphthalene group’s steric demands .
  • Biological Activity: While highlights antimicrobial activity for triazole-propenone hybrids, the target compound’s urea core may favor different targets, such as kinase inhibition, common in arylureas .

Q & A

Q. What are the recommended methods for synthesizing 1-Benzyl-3-naphthalen-2-yl-1-phenylurea, and how can purity be ensured?

Methodological Answer: Synthesis typically involves urea bond formation between benzylamine and naphthalen-2-yl-phenyl isocyanate precursors. Key steps include:

  • Coupling Reaction: Use a polar aprotic solvent (e.g., DMF) with a carbodiimide coupling agent (e.g., EDC) to facilitate urea formation .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) removes unreacted precursors .
  • Purity Validation: Confirm via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.2–8.5 ppm for aromatic protons) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assign aromatic protons (6.8–8.3 ppm) and carbonyl carbon (δ ~155 ppm) .
  • FT-IR: Confirm urea C=O stretch (~1640–1680 cm⁻¹) and N-H bend (~1500–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. How should researchers handle toxicity concerns during in vitro experiments?

Methodological Answer:

  • Safety Protocols: Use fume hoods, PPE (gloves, lab coats), and follow OSHA guidelines for urea derivatives .
  • Toxicity Screening: Conduct preliminary assays (e.g., MTT on HEK293 cells) to establish IC50 values .
  • Waste Disposal: Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

Methodological Answer: A 2^k factorial design evaluates variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2 mol%).

  • Example Design:

    VariableLow LevelHigh Level
    Temperature60°C100°C
    SolventTHFDMF
    Catalyst (EDC)0.5 mol%2 mol%
  • Outcome Metrics: Yield (%) and purity (HPLC area %). Use ANOVA to identify significant factors .

Q. What computational strategies predict the crystalline structure and supramolecular interactions?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate packing motifs using software like Gaussian or GROMACS. Focus on π-π stacking (naphthalene-phenyl interactions) .
  • XRD Validation: Compare simulated vs. experimental lattice parameters (e.g., space group P21/c, unit cell dimensions) .

Q. How should researchers address discrepancies in reported bioactivity data?

Methodological Answer:

  • Replicate Studies: Control variables (cell line passage number, solvent DMSO concentration) .
  • Meta-Analysis: Compare IC50 values across studies using standardized assays (e.g., ATP-based viability vs. MTT) .
  • Structural Confounds: Verify compound stability (e.g., HPLC post-assay) to rule out degradation .

Q. What strategies enhance the compound’s selectivity for cancer vs. normal cells?

Methodological Answer:

  • Structure-Activity Relationship (SAR): Modify substituents (e.g., electron-withdrawing groups on benzyl) to target cancer-specific kinases .
  • Proteomic Profiling: Use SILAC labeling in HeLa cells to identify binding partners (e.g., EGFR, mTOR) .

Data Contradiction Analysis

Q. Example Table: Conflicting Bioactivity Data

StudyCell LineIC50 (µM)SolventPurity (%)Reference
AMCF-712.3DMSO98
BMCF-745.7Ethanol90
CMDA-MB-2318.9DMSO99

Resolution:

  • Solvent Effects: Ethanol may reduce cell permeability vs. DMSO .
  • Purity Thresholds: <95% purity introduces cytotoxic impurities .

Key Resources

  • Structural Databases: NIST Chemistry WebBook (validated spectra) .
  • Toxicity Guidelines: OSHA HCS for urea derivatives .
  • Synthesis Protocols: PubChem (coupling reactions) .

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